![molecular formula C21H22N2O2 B3000953 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 877805-29-3](/img/structure/B3000953.png)
7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
“7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” is a chemical compound with the molecular formula C21H22N2O2 . It belongs to the class of compounds known as coumarins, which are a type of oxygen-containing heterocycles . Coumarins and their derivatives are important structural motifs that occur widely in natural products and have been the focus of extensive research due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide detailed information about the molecular structure, including the types of atoms in the molecule, their arrangement, and the types of chemical bonds between them.Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Anticancer Activity
Coumarins and their derivatives, including the compound , have been reported to have anticancer properties . This makes them a potential candidate for further research in cancer treatment.
AntiHIV Activity
Coumarins have also been reported to have antiHIV properties . This suggests that “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” could potentially be used in the development of antiHIV drugs.
Anticoagulant Activity
The compound could potentially have anticoagulant properties, as this is a common characteristic of coumarins . This could make it useful in the treatment or prevention of blood clots.
Antioxidant and Anti-inflammatory Activity
Coumarins, including the compound , have been reported to have antioxidant and anti-inflammatory activities . This suggests potential applications in the treatment of diseases associated with inflammation and oxidative stress.
Antipsychotic Agents
N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents . Given the presence of a piperazine moiety in “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one”, it could potentially be used in the development of antipsychotic drugs.
Future Directions
Future research could focus on further exploring the potential therapeutic applications of “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” and similar compounds, given their significant antibacterial and antifungal activity . Additionally, more detailed studies could be conducted to fully understand their mechanism of action and to optimize their synthesis process.
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic transmission . The compound has been reported to display significant inhibition for AChE over BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in many cognitive functions. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can have downstream effects on memory and cognition .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an enhancement of cholinergic transmission due to increased acetylcholine levels. This can potentially lead to improvements in cognitive functions such as memory and attention . .
properties
IUPAC Name |
7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-7-8-19-17(14-21(24)25-20(19)13-16)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENKPXINFWDFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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